molecular formula C12H11BrN2OS B258956 2-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide

2-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide

Cat. No. B258956
M. Wt: 311.2 g/mol
InChI Key: XQHYXKZONYURHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives, and its unique chemical structure makes it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of 2-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide can modulate various biochemical and physiological pathways. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide in lab experiments is its ability to modulate multiple pathways. This makes it a promising candidate for the development of multi-target drugs. However, its complex chemical structure and multi-step synthesis process can make it challenging to work with in the lab.

Future Directions

There are several future directions for the research on 2-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide. One potential direction is the development of new drugs based on its chemical structure. Another direction is the investigation of its potential applications in other disease areas such as neurodegenerative disorders and autoimmune diseases. Further studies are also needed to fully understand its mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 2-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 4,5-dimethyl-2-thiocyanato-1H-benzo[d]imidazole, which is then reacted with 2-bromoacetophenone to obtain 2-bromo-1-(4,5-dimethyl-1,3-thiazol-2-yl)-2-phenylethanone. Finally, this intermediate is treated with ammonium carbonate to obtain the desired product.

Scientific Research Applications

2-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. Its anti-inflammatory properties have been attributed to its ability to inhibit the production of pro-inflammatory cytokines, while its anti-cancer properties have been linked to its ability to induce apoptosis in cancer cells.

properties

Product Name

2-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide

Molecular Formula

C12H11BrN2OS

Molecular Weight

311.2 g/mol

IUPAC Name

2-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C12H11BrN2OS/c1-7-8(2)17-12(14-7)15-11(16)9-5-3-4-6-10(9)13/h3-6H,1-2H3,(H,14,15,16)

InChI Key

XQHYXKZONYURHO-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2Br)C

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2Br)C

Origin of Product

United States

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